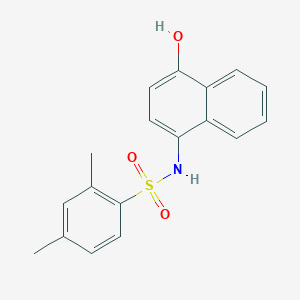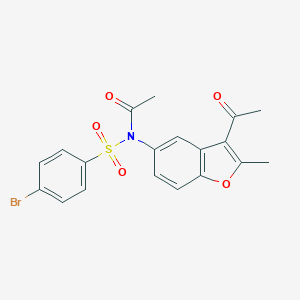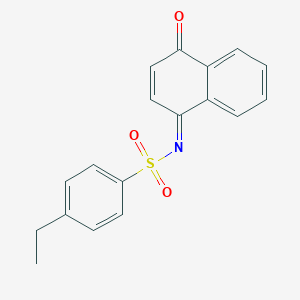
4-(4-Tert-butylphenyl)sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)sulfonylmorpholine, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller. PZM21 is a morpholine-based compound that has been developed as an alternative to opioids, which are highly addictive and have many negative side effects.
Applications De Recherche Scientifique
4-(4-Tert-butylphenyl)sulfonylmorpholine has been studied extensively for its potential as a painkiller. In animal studies, this compound has been shown to be effective in reducing pain without the negative side effects of opioids. This compound has also been studied for its potential as an antidepressant and anxiolytic.
Mécanisme D'action
- By interacting with prothrombin, 4-tert-butylphenol modulates the clotting process, affecting hemostasis and wound healing .
- Additionally, 4-tert-butylphenol could interfere with other clotting factors or enzymes involved in the coagulation pathway .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Tert-butylphenyl)sulfonylmorpholine has several advantages over opioids in lab experiments. This compound does not activate the mu-opioid receptor fully, which reduces the risk of addiction and other negative side effects. This compound has also been shown to be effective in reducing pain in animal models, without the negative side effects of opioids. However, this compound has some limitations in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its potential as a painkiller.
Orientations Futures
There are several future directions for research on 4-(4-Tert-butylphenyl)sulfonylmorpholine. One area of research is to study the potential of this compound as an alternative to opioids in humans. Another area of research is to study the potential of this compound as an antidepressant and anxiolytic in humans. Additionally, more research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods for the compound.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller. This compound works by binding to the mu-opioid receptor in the brain, which is responsible for pain relief. However, unlike opioids, this compound does not activate the receptor fully, which reduces the risk of addiction and other negative side effects. This compound has been shown to be effective in reducing pain in animal models, without the negative side effects of opioids. There are several future directions for research on this compound, including studying its potential as an alternative to opioids in humans and as an antidepressant and anxiolytic.
Méthodes De Synthèse
The synthesis of 4-(4-Tert-butylphenyl)sulfonylmorpholine involves several steps, starting with the preparation of the starting material, 4-tert-butylphenol. The phenol is then reacted with paraformaldehyde and morpholine in the presence of a catalyst to form the morpholine-based compound. The compound is then sulfonated using sulfur trioxide to yield this compound.
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDHDLFWMNULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B491311.png)
![6-(4-Tert-butylphenyl)-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B491361.png)
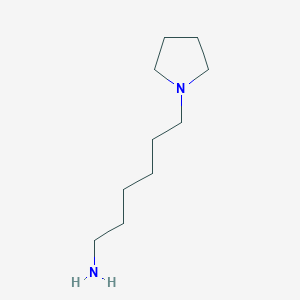
![N-[1,1'-Biphenyl]-4-yl-4-methylbenzenesulfonamide](/img/structure/B491371.png)
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491390.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
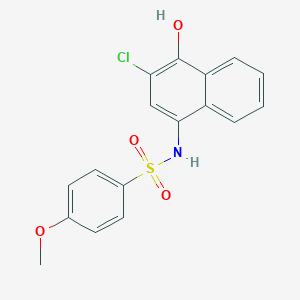
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)
